2,2,4-Trimethylpentyl 2-methylpropanoate, also known as 3-hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate, is an organic compound classified as an ester. It is derived from the reaction of 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid. This compound is notable for its applications in various industrial sectors, particularly in the formulation of paints and coatings due to its properties as a coalescing agent.
The compound is synthesized from 2,2,4-trimethyl-1,3-pentanediol, which can be produced through the self-condensation of isobutyraldehyde in the presence of a catalyst such as sodium isobutoxide . The classification of this compound falls under esters, specifically fatty acid esters, which are widely used in chemical manufacturing and formulations.
The synthesis of 2,2,4-trimethylpentyl 2-methylpropanoate typically involves the esterification process. The primary method includes reacting 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid under controlled conditions. This reaction can be catalyzed by an acid catalyst to enhance the yield and rate of reaction.
The molecular formula for 2,2,4-trimethylpentyl 2-methylpropanoate is C12H24O3. The structure can be represented as follows:
The InChI key for this compound is DAFHKNAQFPVRKR-UHFFFAOYNA-N. Its SMILES representation provides a linear notation for its structure: CC(C)C(O)C(C)(C)COC(=O)C(C).
The primary reaction involving this compound is its formation through esterification. Additionally, it can undergo hydrolysis under acidic or basic conditions to regenerate the parent alcohol and carboxylic acid.
The mechanism of action for the use of 2,2,4-trimethylpentyl 2-methylpropanoate in applications such as paint formulations involves its role as a coalescing agent. It facilitates the fusion of latex particles during film formation.
This process enhances film integrity and durability by reducing the surface tension between latex particles during evaporation of water from the paint matrix. The presence of this ester helps achieve a smoother finish and improved adhesion properties.
This compound exhibits good solubility in organic solvents and has a relatively low volatility which makes it suitable for various applications in coatings and adhesives .
The primary applications of 2,2,4-trimethylpentyl 2-methylpropanoate include:
This compound's versatility makes it integral to many formulations across industries such as paints and coatings, plastics manufacturing, and chemical processing .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: